molecular formula C7H7FOS B1334152 3-Fluoro-4-methoxythiophenol CAS No. 89818-27-9

3-Fluoro-4-methoxythiophenol

Cat. No.: B1334152
CAS No.: 89818-27-9
M. Wt: 158.2 g/mol
InChI Key: DBEUVLFLTXYXJF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxythiophenol is a useful research compound. Its molecular formula is C7H7FOS and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Properties and Polymer Synthesis

  • Tuning Electronic Properties with Thiophene Derivatives : The study by Gohier et al. (2013) investigated the use of 3-Fluoro-4-hexylthiophene, a compound structurally similar to 3-Fluoro-4-methoxythiophenol, for tuning the electronic properties of conjugated polythiophenes. This research is significant for the development of advanced materials in electronics (Gohier, Frère, & Roncali, 2013).

  • Polymer Synthesis for Electronic Applications : Fei et al. (2015) focused on the synthesis of 3-alkyl-4-fluorothiophenes for their application in electronic devices. They highlighted how fluorination can influence the properties of these polymers, which is relevant for the potential uses of this compound derivatives (Fei et al., 2015).

Fluorinated Heterocyclic Compounds

  • Synthesis of Fluorinated Compounds : Shi, Wang, and Schlosser (1996) explored the use of 2-fluoroacrylic building blocks, similar to this compound, for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This research contributes to the field of medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).

Advanced Materials and Sensors

  • Nonlinear Optical Applications : Stathis et al. (2019) discussed the synthesis and characterization of thiophenol-modified fluorographene derivatives, with applications in nonlinear optical fields. The study highlights the potential of thiophenol compounds in advanced material applications (Stathis et al., 2019).

  • Glucose Sensing : Bao et al. (2021) synthesized a monomer for glucose sensing, which involves a derivative of ethylenedioxythiophene, demonstrating the potential of thiophenol compounds in biosensing technologies (Bao et al., 2021).

Mechanism of Action

In the context of OTFTs, 3-Fluoro-4-methoxythiophenol is used to modify the Au electrode surface to enhance the hole injection while suppressing electron injection at high gate field .

Safety and Hazards

3-Fluoro-4-methoxythiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3-Fluoro-4-methoxythiophenol has been used in the development of organic thin-film transistors (OTFTs), which are advantageous for monolithic three-dimensional integration due to low temperature and facile solution processing . These OTFTs have shown superior performance for driving micro light emitting diode displays . This suggests potential future applications in the field of display technology .

Properties

IUPAC Name

3-fluoro-4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUVLFLTXYXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374597
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89818-27-9
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89818-27-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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